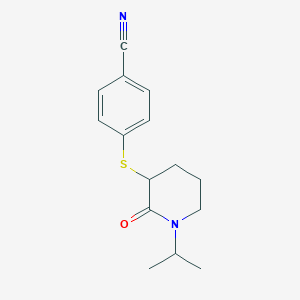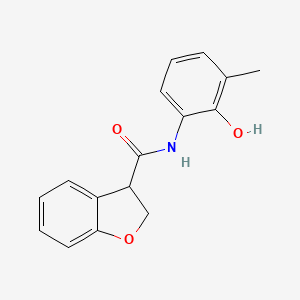
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide, also known as FL-118, is a novel anticancer agent that has shown promising results in preclinical studies. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mecanismo De Acción
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound targets multiple signaling pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the STAT3 pathway. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide also inhibits the activity of DNA topoisomerase I and II, enzymes that are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide is its potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to evaluate the potential toxicity and side effects of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide.
Direcciones Futuras
For research on N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide include evaluating its safety and efficacy in clinical trials, identifying biomarkers that predict response to this compound, and optimizing its formulation and dosing regimen. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide may also have potential applications in combination with other anticancer agents or in combination with radiation therapy. Additionally, further studies are needed to understand the mechanisms underlying N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide's selectivity for cancer cells and its effects on the tumor microenvironment.
Métodos De Síntesis
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been synthesized using several methods, including the reaction of 5-fluoro-2-hydroxybenzoic acid with 4-hydroxy-2H-chromen-2-one in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to the final product by reacting with a carboxylic acid derivative, such as an amide or an ester.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been extensively studied for its potential anticancer properties. In preclinical studies, N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has shown potent antitumor activity against a variety of cancer cell lines, including breast, colon, lung, and pancreatic cancer. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has also demonstrated synergistic effects when used in combination with other anticancer agents, such as cisplatin and gemcitabine.
Propiedades
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-10-5-6-14(19)13(9-10)18-16(20)12-7-8-21-15-4-2-1-3-11(12)15/h1-6,9,12,19H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDQCLFAGAXFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)NC3=C(C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)



![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)